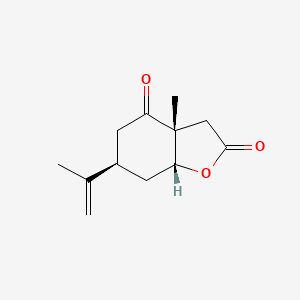![molecular formula C25H31I2N B12325832 {[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-EN-2-YL]methyl}({2'-iodo-[1,1'-biphenyl]-4-YL}methyl)dimethylazanium iodide](/img/structure/B12325832.png)
{[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-EN-2-YL]methyl}({2'-iodo-[1,1'-biphenyl]-4-YL}methyl)dimethylazanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VUF11418 is a small-molecule agonist of the chemokine receptor CXCR3. This compound has been studied for its potential therapeutic applications, particularly in modulating immune responses and inflammation. The chemokine receptor CXCR3 is a G protein-coupled receptor that plays a crucial role in the migration of effector and memory T cells, making it a significant target in various inflammatory and autoimmune diseases .
Métodos De Preparación
The synthesis of VUF11418 involves multiple steps and specific reaction conditions. The compound is typically synthesized through a series of organic reactions, including halogenation and amination. The detailed synthetic route involves the preparation of intermediate compounds, which are then subjected to further chemical reactions to yield the final product . Industrial production methods for VUF11418 are not widely documented, but the synthesis generally follows standard organic chemistry protocols involving purification and characterization steps to ensure the compound’s purity and efficacy .
Análisis De Reacciones Químicas
VUF11418 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
VUF11418 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Chemistry: Used as a chemical tool to study the activation and signaling pathways of the CXCR3 receptor.
Biology: Employed in research to understand the role of CXCR3 in T cell migration and immune response modulation.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases by modulating T cell migration and activity
Mecanismo De Acción
VUF11418 exerts its effects by acting as an agonist of the CXCR3 receptor. Upon binding to the receptor, it activates downstream signaling pathways, including the activation of the kinase Akt, which promotes T cell migration. This mechanism is crucial for modulating immune responses and inflammation .
Comparación Con Compuestos Similares
VUF11418 is compared with other similar compounds, such as VUF15888 and VUF16620. These compounds also target the CXCR3 receptor but differ in their efficacy and specific signaling pathways activated. For instance, VUF16216 displays a significant efficacy switch from antagonism to full agonism, making it unique compared to VUF11418 . Other similar compounds include VUF10661, which has been validated as a biased agonist for CXCR3 .
Propiedades
Fórmula molecular |
C25H31I2N |
|---|---|
Peso molecular |
599.3 g/mol |
Nombre IUPAC |
(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide |
InChI |
InChI=1S/C25H31IN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
UHSBTJDUAWBQGE-UHFFFAOYSA-M |
SMILES canónico |
CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(6-Hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12325761.png)
![[2-Hydroxy-2-(6-oxo-2,3-dihydropyran-2-yl)-1-phenylethyl] acetate](/img/structure/B12325766.png)
![(6-Hydroxymethyl-2,2-dimethyl-[1,3]dioxan-4-yl)-acetic acid tert-butyl ester](/img/structure/B12325771.png)
![3-Azabicyclo[4.1.0]heptane-1-carboxaldehyde, 3-[(4-methylphenyl)sulfonyl]-6-phenyl-](/img/structure/B12325775.png)
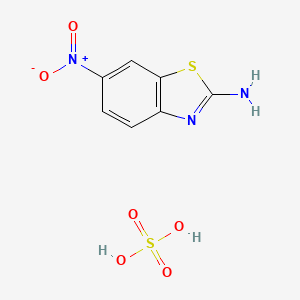
acetic acid](/img/structure/B12325786.png)
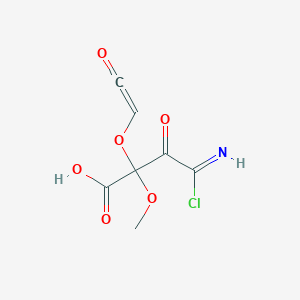
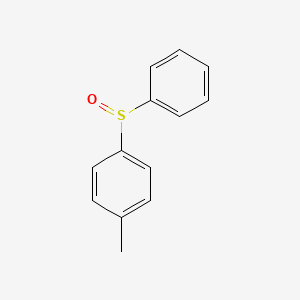
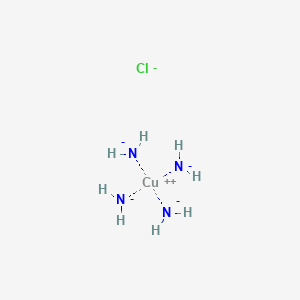
![4-[4-[6-Amino-5-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-3-pyridinyl]-1H-pyrazol-1-yl]-2-piperidinone](/img/structure/B12325810.png)
![Methyl 2-[2-acetyloxy-4-formyl-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B12325815.png)
![Prop-2-enyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride](/img/structure/B12325825.png)
![7-oxo-2-phenyl-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12325839.png)
